molecular formula C12H8F4O2 B5518759 6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one

6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one

Cat. No. B5518759
M. Wt: 260.18 g/mol
InChI Key: BXAYRWXOLJKSPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes involves reactions of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes. This process yields 2,2-bis(polyfluoroalkyl)chroman-4-ones with high regioselectivity and good yields. Oxidation and reduction steps are involved in obtaining fluorinated analogs of natural precocenes and lactarochromal, respectively (Sosnovskikh et al., 2003).

Molecular Structure Analysis

The crystal structure of related chromen-2-one derivatives has been determined, providing insights into their molecular configuration. For example, certain derivatives crystallize in the monoclinic crystal system, showcasing p-p stacking of aromatic residues forming linear chains in specific directions (Manolov et al., 2012).

Chemical Reactions and Properties

Chromen-4-one derivatives undergo various chemical reactions. For instance, reactions with methylamine lead to the formation of methylammonium chromen-4-olates, showcasing the reactivity of the chromen-2-one moiety with nucleophiles. The specific conditions, such as solvent choice, can significantly affect the reaction outcomes and the formation of different products (Shcherbakov et al., 2006).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, play a crucial role in determining the applications and reactivity of chromen-4-one derivatives. For instance, the monoclinic crystal structure and specific cell dimensions of certain derivatives affect their stacking and, consequently, their chemical reactivity and physical behavior (Manolov et al., 2012).

Chemical Properties Analysis

The chemical properties of 6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one and its derivatives include reactivity towards various nucleophiles, the ability to undergo oxidation and reduction reactions, and the formation of complex structures through reactions with amines and other reagents. These properties are foundational for the synthesis of fluorinated analogs and understanding the compound's behavior in different chemical environments (Sosnovskikh et al., 2003).

Scientific Research Applications

Antitumor Activity

6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one, as part of the chromone derivatives family, exhibits significant potential in antitumor applications. A study by Mary, Resmi, and Rad (2021) conducted spectroscopic and computational analyses of chromone derivatives, revealing their higher biological activity compared to antitumor standards like 5-fluorouracil and azathioprine. This was attributed to their molecular geometries and electronic properties, indicating a promising direction for cancer treatment research (Mary, Resmi, & Rad, 2021).

Fluorescence and Metal Interaction

The compound's derivatives also demonstrate interesting fluorescence and metal interaction properties. Gülcan et al. (2022) explored the fluorescence probes based on chromone derivatives, identifying their potential in analytical, environmental, and medicinal chemistry. The study found that substituent effects significantly impact the fluorescence enhancement in the presence of metals, highlighting the compound's utility in spectrofluorometry (Gülcan et al., 2022).

Synthesis and Chemical Reactions

Further, research by Sosnovskikh and Usachev (2002) explored the synthesis of chroman-4-ones, closely related to 6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one. Their work provided insights into the efficient synthesis and potential applications of these compounds in various chemical and pharmaceutical contexts (Sosnovskikh & Usachev, 2002).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the derivatives of 6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one hold potential for drug development. Research has indicated their utility in creating novel compounds with potential therapeutic applications, such as in the treatment of cancer and other diseases. Studies like those by Bian et al. (2013) and Kirillov et al. (2012) have contributed to understanding the synthesis and biological activities of these derivatives (Bian et al., 2013), (Kirillov et al., 2012).

properties

IUPAC Name

6-methyl-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4O2/c1-6-2-3-9-7(4-6)8(17)5-10(18-9)12(15,16)11(13)14/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAYRWXOLJKSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
Reactant of Route 2
6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
Reactant of Route 3
6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
Reactant of Route 4
6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
Reactant of Route 5
6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
Reactant of Route 6
6-methyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one

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